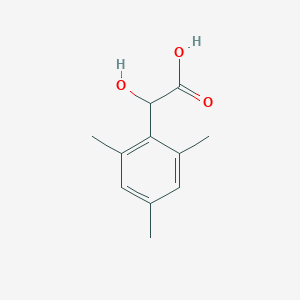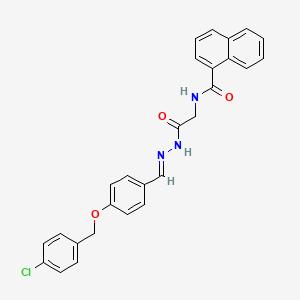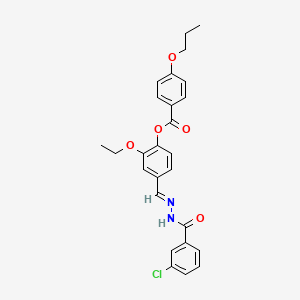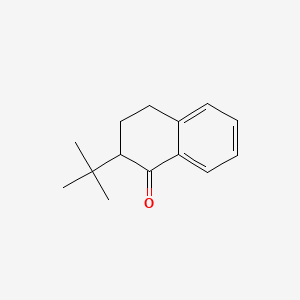![molecular formula C16H22ClN3O B12004318 7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide](/img/structure/B12004318.png)
7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide is a synthetic organic compound with the molecular formula C16H22ClN3O and a molecular weight of 307.82 g/mol . This compound is characterized by a quinoline core structure substituted with a chloro group at the 7-position and a diethylamino propyl group at the 3-position, along with an amine oxide functional group at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Chlorination: The quinoline core is then chlorinated at the 7-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Substitution with Diethylamino Propyl Group: The chlorinated quinoline is reacted with 3-(diethylamino)propylamine under basic conditions to introduce the diethylamino propyl group.
Oxidation: Finally, the amine group at the 1-position is oxidized to an amine oxide using hydrogen peroxide (H2O2) or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the amine oxide group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction of the amine oxide group can revert it to the corresponding amine.
Substitution: The chloro group at the 7-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of higher N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging.
Medicine
Antimalarial Research: Investigated for its potential antimalarial activity due to its structural similarity to quinoline-based antimalarials.
Cancer Research: Studied for its potential anticancer properties, particularly in targeting specific cancer cell pathways.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Pharmaceuticals: Employed in the development of pharmaceutical compounds due to its versatile chemical properties.
作用机制
The mechanism of action of 7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, the amine oxide group can generate reactive oxygen species (ROS), leading to oxidative stress in target cells.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial and antiparasitic agent with a related structure.
Primaquine: An antimalarial drug with a similar mechanism of action.
Uniqueness
7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide is unique due to its specific substitution pattern and the presence of the amine oxide group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
属性
分子式 |
C16H22ClN3O |
|---|---|
分子量 |
307.82 g/mol |
IUPAC 名称 |
3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C16H22ClN3O/c1-3-19(4-2)10-5-9-18-15-8-11-20(21)16-12-13(17)6-7-14(15)16/h6-8,11-12,21H,3-5,9-10H2,1-2H3 |
InChI 键 |
PUIGTVNLOQZPPB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCN=C1C=CN(C2=C1C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)



![2-[(1-Carboxyethyl)sulfanyl]benzoic acid](/img/structure/B12004269.png)


![[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B12004289.png)




![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12004322.png)
